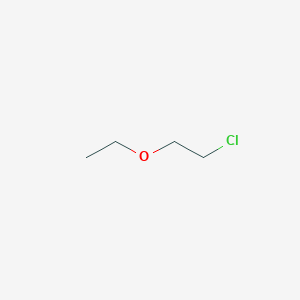

2-Chloroethyl ethyl ether

Overview

Description

2-Chloroethyl ethyl ether is a clear, colorless to slightly yellow liquid . It is used as a pharmaceutical intermediate . It has a chlorinated solvent-like odor .

Synthesis Analysis

The synthesis of 2-Chloroethyl ethyl ether can be achieved through the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . The alkoxide ion is usually prepared by the reaction of an alcohol with a strong base such as sodium hydride . A variation of the Williamson synthesis involves silver oxide as a mild base .Molecular Structure Analysis

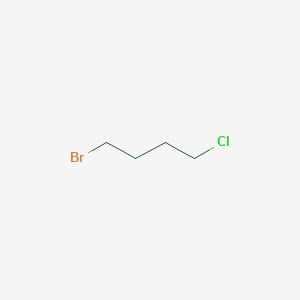

The molecular formula of 2-Chloroethyl ethyl ether is C4H9ClO . The structure of this compound can also be represented as ClCH2CH2OCH2CH3 .Chemical Reactions Analysis

Ethers, including 2-Chloroethyl ethyl ether, are usually prepared from alcohols or their conjugate bases . They can undergo reactions such as the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . Ethers can also be prepared by the alkoxymercuration-demercuration of an alkene .Physical And Chemical Properties Analysis

2-Chloroethyl ethyl ether is a liquid at room temperature . It has a density of 0.989 g/mL at 25 °C . It has a refractive index of n20/D 1.411 .Scientific Research Applications

Pharmaceutical Intermediates

2-Chloroethyl ethyl ether: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its reactivity with other chemical entities allows for the creation of complex molecules that are essential in drug development and manufacturing processes.

Photocatalytic Oxidation Studies

This compound is used in photocatalytic oxidation research. When exposed to UV light and air at temperatures of 25 or 80°C, it undergoes progressive oxidation. This reaction yields several primary intermediates like ethylene, chloroethylene, ethanol, acetaldehyde, and chloroacetaldehyde, and final products such as water (H2O), carbon dioxide (CO2), sulfur dioxide (SO2), surface sulfate ions (SO4^2-), and hydrogen chloride (HCl) .

Environmental Chemistry

In environmental chemistry, 2-Chloroethyl ethyl ether can be used to study degradation pathways of chemical warfare agents. Its structural similarity to mustard gas makes it a suitable stand-in for safer laboratory experiments .

Organic Synthesis

The compound serves as a starting material or intermediate in organic synthesis reactions. It can participate in various chemical reactions, providing pathways to synthesize new organic compounds with potential applications in materials science, medicinal chemistry, and industrial chemistry .

Solubility Studies

2-Chloroethyl ethyl ether: is miscible with water, which makes it an interesting subject for solubility studies. Understanding its interactions with water and other solvents can provide insights into the solvation processes and the design of solvent systems for chemical reactions .

Chemical Education

Due to its relatively simple structure and reactivity, 2-Chloroethyl ethyl ether can be used in educational settings to demonstrate fundamental organic chemistry concepts and reactions to students .

Analytical Chemistry

It may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, particularly in gas chromatography and mass spectrometry .

Research on Chemical Intermediates

Further research on 2-Chloroethyl ethyl ether and its derivatives can lead to the discovery of new chemical intermediates that could be pivotal in the development of novel synthetic routes for complex organic molecules .

Mechanism of Action

Target of Action

This compound is a type of ether, which is an organic compound that contains an oxygen atom bonded to two alkyl or aryl groups .

Biochemical Pathways

It’s worth noting that ether-bonded compounds are often resistant to biodegradation and can therefore become recalcitrant environmental pollutants .

Pharmacokinetics

Ethers are generally known to be highly water-soluble due to their ability to form hydrogen bonds with water . This property could potentially influence the bioavailability of 2-Chloroethyl ethyl ether.

Result of Action

It’s known that ethers can cause irritation to the skin, eyes, and respiratory tract upon exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloroethyl ethyl ether. For instance, it will slowly evaporate from surface water and soil into the air. Because it dissolves in water, it is removed from the air by rain, creating a cycle between water, soil, and air .

Safety and Hazards

properties

IUPAC Name |

1-chloro-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTVQTPMFOLLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211882 | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl ethyl ether | |

CAS RN |

628-34-2 | |

| Record name | 1-Chloro-2-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, 2-chloroethyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl ethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NLQ3AZ36L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

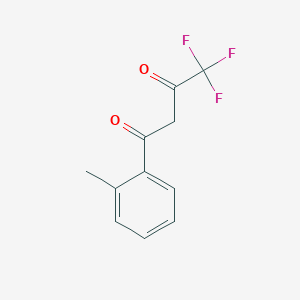

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Chloroethyl ethyl ether in the polymerization of isobutylene, and how does its structure influence this role?

A1: 2-Chloroethyl ethyl ether acts as a key component in the catalytic complex for isobutylene polymerization. Research has shown that when combined with ethylaluminum dichloride (EtAlCl2) and tert-butyl chloride, it forms a soluble complex in hexanes that effectively catalyzes the reaction [, ]. This complex enables the production of highly reactive polyisobutylene (HR PIB) with high exo-olefin content.

Q2: Can you elaborate on the degradation of 2-Chloroethyl ethyl ether in the atmosphere?

A2: A study employed quantum chemical calculations to investigate the nighttime atmospheric degradation of 2-Chloroethyl ethyl ether initiated by NO3 radicals []. This degradation process is primarily driven by hydrogen abstraction from the methylene (–CH2–) group of the ethyl (CH3CH2–) part of the molecule. This reaction pathway was identified as the minimum energy path through analysis of the potential energy surface (PES) []. The study further calculated the rate constants of this degradation reaction over a range of temperatures, providing insights into the compound's atmospheric lifetime and persistence [].

Q3: How is computational chemistry used to study 2-Chloroethyl ethyl ether?

A3: Computational methods offer valuable insights into the properties and reactivity of 2-Chloroethyl ethyl ether. One study used the G3(MP2)//B3LYP level of theory to accurately estimate the gas-phase enthalpy of formation of 2-Chloroethyl ethyl ether and related olefinic ethers []. This computational approach proved particularly useful for correcting discrepancies found in previous experimental data [].

Q4: Has 2-Chloroethyl ethyl ether been explored in biological systems?

A4: Interestingly, research has shown that the bacterium Burkholderia cepacia G4/PR1 can utilize 2-Chloroethyl ethyl ether as a growth substrate []. This growth is dependent on the activity of the toluene 2-monooxygenase enzyme, which oxidizes 2-Chloroethyl ethyl ether into ethanol and acetaldehyde []. This finding highlights the potential for bioremediation of this compound and its utilization by specific microorganisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)